molecular formula C20H17Cl2NO3 B3951975 4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one CAS No. 6586-07-8

4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one

Cat. No.: B3951975
CAS No.: 6586-07-8
M. Wt: 390.3 g/mol
InChI Key: KHTOFPXYWAOSEG-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a butoxyphenyl group and a dichlorophenyl group attached to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one typically involves the following steps:

    Formation of the Butoxyphenyl Intermediate: The initial step involves the preparation of 4-butoxyphenylamine by reacting 4-butoxyaniline with an appropriate alkylating agent under basic conditions.

    Formation of the Dichlorophenyl Intermediate: 2,4-dichlorobenzoyl chloride is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride.

    Cyclization Reaction: The final step involves the cyclization of the butoxyphenylamine and dichlorobenzoyl chloride intermediates in the presence of a base such as triethylamine to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazinones with various functional groups.

Scientific Research Applications

4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
  • 4-(4-Ethoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
  • 4-(4-Propoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one

Uniqueness

4-(4-Butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO3/c1-2-3-10-25-15-7-4-13(5-8-15)18-12-19(24)26-20(23-18)16-9-6-14(21)11-17(16)22/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTOFPXYWAOSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366909
Record name 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6586-07-8
Record name 4-(4-butoxyphenyl)-2-(2,4-dichlorophenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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